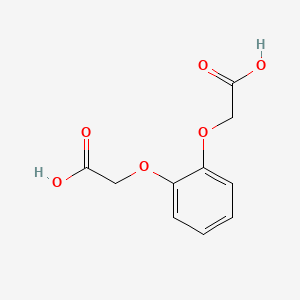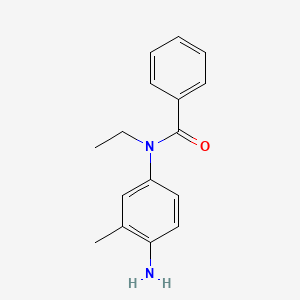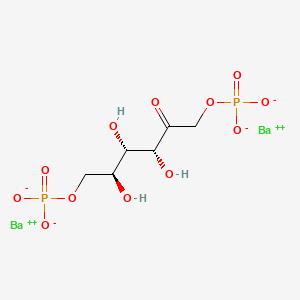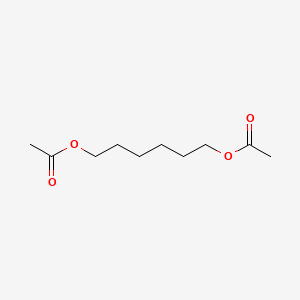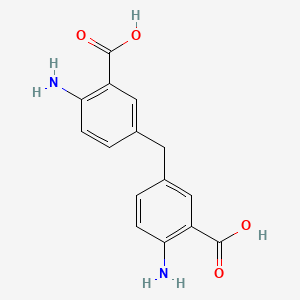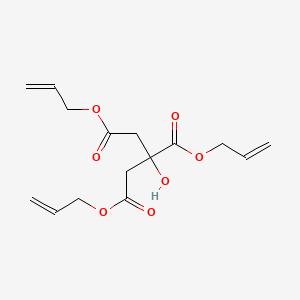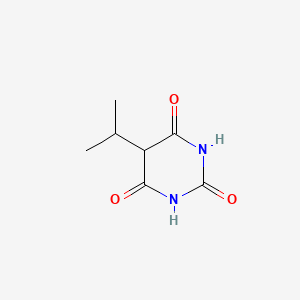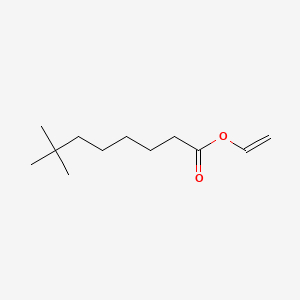
Vinylneodecanoat
Übersicht
Beschreibung
Vinyl neodecanoate, also known as VeoVa 10, is a vinylic monomer that is virtually always used in combination with other monomers to create lattices or emulsion polymers . The trade name is an acronym of Vinyl ester of Versatic Acid with the number 10 meaning 10 carbons in the molecule . It has a medium to low glass transition temperature of -3 °C .
Synthesis Analysis
Vinyl neodecanoate can be synthesized by copolymerizing vinyl acetate (VAc), vinyl neodecanoate (VeoVa), and methyl methacrylate (MMA) with butyl acrylate (BA). The sample with BA is also put together with PVA solution, aluminium nitrate, and preservatives .Molecular Structure Analysis
The molecular formula of Vinyl neodecanoate is C12H22O2 . The structure is highly branched with a tertiary substituted α-carbon .Chemical Reactions Analysis
Vinyl neodecanoate is a mixture of isomeric vinyl esters of neodecanoic acid. It is mainly used as a modifying monomer in conjunction with other monomers and particularly the manufacture of vinyl acetate based polymer emulsions by the process of emulsion polymerization . It is very hydrophobic and the structure renders the polymers produced from it, very resistant to alkali degradation .Physical And Chemical Properties Analysis
Vinyl neodecanoate is a colorless liquid with a density of 0.882 g/mL . It has a boiling point of 60–216 °C . The molar mass is 198.306 g·mol −1 .Wissenschaftliche Forschungsanwendungen
Vinylneodecanoat in wissenschaftlichen Forschungsanwendungen
This compound ist eine vielseitige chemische Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung und industriellen Prozessen. Nachfolgend finden Sie sechs einzigartige Anwendungen, die jeweils in einem eigenen Abschnitt beschrieben werden.
Industrielle Beschichtungen: this compound wird als modifizierendes Monomer bei der Herstellung von Industrielacken verwendet. Diese Beschichtungen werden aufgetragen, um Oberflächen vor Korrosion, Abrieb und Umweltschäden zu schützen. Die Verbindung trägt zur Verbesserung der Haftung, Haltbarkeit und Wetterbeständigkeit der Beschichtungen bei .
Dekorative Dispersionsfarben: In der Dispersionsfarbenindustrie werden this compound enthaltende Polymere eingesetzt, um die Leistung von Dispersionsfarben zu verbessern. Es trägt zur ästhetischen Anziehungskraft und zu den funktionellen Eigenschaften der Farbe wie Waschbarkeit und Widerstandsfähigkeit gegen Umwelteinflüsse bei .
Klebstoffformulierungen: Diese Verbindung spielt eine bedeutende Rolle in Klebstoffformulierungen, einschließlich Holzleimen, Druckempfindlichen Klebstoffen und Bauklebstoffen. Sie bietet eine verbesserte Haftfestigkeit und Wasserbeständigkeit, was sie für verschiedene Bau- und Fertigungsanwendungen geeignet macht .
Wasserabweisende Systeme: this compound wird in wasserabweisenden Systemen integriert, um deren Wirksamkeit zu verbessern. Diese Systeme werden in verschiedenen Anwendungen wie wasserdichten Beschichtungen für Gebäude und Textilien eingesetzt .
Zementgebundene Zusätze: In der Bauindustrie wird this compound als Zusatzstoff in zementgebundenen Materialien verwendet. Es verbessert die Eigenschaften von Zement, indem es seine Flexibilität, Haftung auf Oberflächen und Widerstandsfähigkeit gegen Wasserpenetration erhöht .
Textil Anwendungen: Die Verbindung wird auch in Textil Anwendungen verwendet, insbesondere als Klebstoff für Vliesstoffe. Es hilft beim Verkleben von Fasern miteinander, wodurch die Textilprodukte an Festigkeit und Haltbarkeit gewinnen .
Wirkmechanismus
Target of Action
Vinyl neodecanoate is a vinylic monomer that is virtually always used in combination with other monomers to create lattices or emulsion polymers . Its primary targets are the other monomers with which it is combined. The role of Vinyl neodecanoate is to modify these monomers, particularly in the manufacture of vinyl acetate-based polymer emulsions through the process of emulsion polymerization .
Mode of Action
Vinyl neodecanoate interacts with its targets (other monomers) through a process known as emulsion polymerization . It is very hydrophobic and has a highly branched structure with a tertiary substituted α-carbon . This structure allows it to be used as a hydrophobic co-monomer .
Biochemical Pathways
The primary biochemical pathway affected by Vinyl neodecanoate is the emulsion polymerization process . This process results in the formation of polymers that are resistant to alkali degradation, as there is no hydrogen (thus proton producing species) on the α-carbon .
Result of Action
The molecular and cellular effects of Vinyl neodecanoate’s action are seen in the properties of the polymers it helps create. These polymers are very resistant to alkali degradation and have good resistance to degradation from ultraviolet light . The monomer has even been used to produce vibration dampening resins .
Action Environment
The action, efficacy, and stability of Vinyl neodecanoate can be influenced by environmental factors. For instance, it is known that copper will inhibit polymerization, and zinc will promote discoloration . Therefore, the storage and handling conditions of Vinyl neodecanoate can significantly impact its effectiveness and the properties of the resulting polymers .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Vinyl neodecanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The interaction between vinyl neodecanoate and hydrolase enzymes results in the breakdown of the ester bond in the compound, leading to the formation of neodecanoic acid and vinyl alcohol. These interactions are crucial for the compound’s biodegradation and its subsequent removal from biological systems .
Cellular Effects
Vinyl neodecanoate has been observed to influence various cellular processes. It affects cell signaling pathways by interacting with membrane-bound receptors, leading to alterations in gene expression and cellular metabolism. The compound has been shown to induce oxidative stress in certain cell types, resulting in the activation of stress-responsive signaling pathways. Additionally, vinyl neodecanoate can modulate the expression of genes involved in detoxification processes, thereby influencing cellular responses to environmental stressors .
Molecular Mechanism
The molecular mechanism of vinyl neodecanoate involves its binding interactions with specific biomolecules. The compound binds to hydrolase enzymes, leading to the hydrolysis of its ester bond. This interaction results in the inhibition of enzyme activity, which can affect various metabolic pathways. Additionally, vinyl neodecanoate has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vinyl neodecanoate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Over time, the degradation products of vinyl neodecanoate can accumulate, leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to vinyl neodecanoate has been shown to result in decreased cell viability and increased oxidative stress .
Dosage Effects in Animal Models
The effects of vinyl neodecanoate vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health. At higher doses, vinyl neodecanoate can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are likely due to the accumulation of the compound and its metabolites in the body .
Metabolic Pathways
Vinyl neodecanoate is involved in several metabolic pathways, primarily those related to its biodegradation. The compound is metabolized by hydrolase enzymes, resulting in the formation of neodecanoic acid and vinyl alcohol. These metabolites can further undergo oxidation and conjugation reactions, leading to their eventual excretion from the body. The interaction of vinyl neodecanoate with these enzymes and cofactors is crucial for its metabolism and detoxification .
Transport and Distribution
Within cells and tissues, vinyl neodecanoate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Vinyl neodecanoate tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and overall distribution within the body .
Subcellular Localization
Vinyl neodecanoate is primarily localized in the cytoplasm and lipid droplets within cells. The compound’s hydrophobic properties allow it to associate with lipid-rich compartments, influencing its activity and function. Post-translational modifications, such as phosphorylation, can affect the targeting and localization of vinyl neodecanoate within specific cellular compartments. These modifications play a role in regulating the compound’s interactions with other biomolecules and its overall cellular effects .
Eigenschaften
IUPAC Name |
ethenyl 7,7-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFJAZCVMOXQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Record name | VINYL NEODECANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274216 | |
| Record name | Ethenyl 7,7-dimethyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid | |
| Record name | VINYL NEODECANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neodecanoic acid, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Flash Point |
greater than 175 °F (USCG, 1999) | |
| Record name | VINYL NEODECANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
51000-52-3, 26544-09-2, 195321-14-3 | |
| Record name | VINYL NEODECANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl tert-decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethenyl 7,7-dimethyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl tert-decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinyl neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
-4 °F (USCG, 1999) | |
| Record name | VINYL NEODECANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



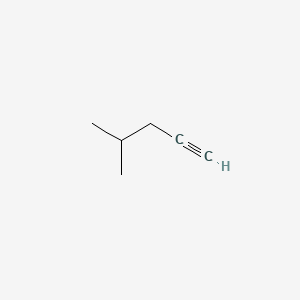


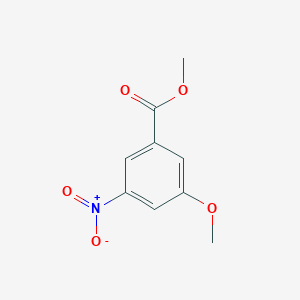
![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)
